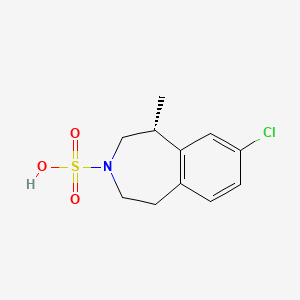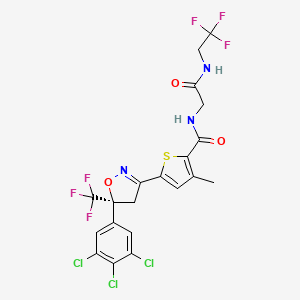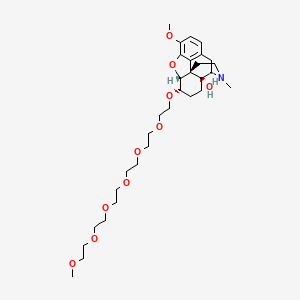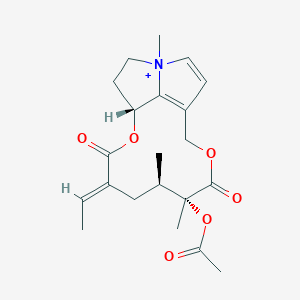
LX-201 cation
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LX-201 cation is a bioactive chemical.
Aplicaciones Científicas De Investigación
Electronic Structure Investigations : A study investigated the electronic structures of ruthenium bis(β-diketonate) complexes, including cationic species, to understand the interaction between ruthenium ions and redox-active verdazyl ligands. This research is crucial for understanding the electronic properties of these complexes in various charged states (McKinnon, Patrick, Lever, & Hicks, 2011).
Colorimetric Chemosensor for Nickel Ions : Another application of LX cations is in chemosensors. A study described a chemosensor LX based on quinoline, which detects Ni2+ ions in aqueous solutions with high sensitivity and selectivity. This kind of sensor can be used for environmental monitoring and industrial applications (Liu, Lin, Wei, & Zhang, 2014).
Characterization in Zeolites : Lithium cations in zeolites, including LiX-1.0 and LiX-1.25, were characterized using neutron diffraction and NMR spectroscopy. This research contributes to the understanding of cation distribution in zeolites, which is significant for applications in catalysis and ion exchange (Feuerstein & Lobo, 1998).
Cationic Complexes in Myocardial Imaging : The development of cationic 99mTc complexes for myocardial perfusion imaging in cardiovascular nuclear medicine has been a significant area of research. This study provides an overview of these developments (Gerundini & Maffioli, 1989).
Luminescence in Metal-Organic Frameworks : The study demonstrates the encapsulation of lanthanide(III) cations in the channels of Al-MIL-53-COOH nanocrystals, leading to tunable and white-light luminescence. This finding has potential applications in LED lamps, barcoded materials, and biological sensors (Zhou & Yan, 2014).
Isotope Effects in Copper Ligand Exchange Systems : The copper isotope effects in Cu-malate ligand exchange systems were explored using ion exchange chromatography, providing insights into the behavior of isotopes in such systems (Matin, Ismail, Nomura, & Fujii, 2002).
Surface Charge Influence on siRNA Delivery : This study investigated the influence of lipoplex surface charge on the delivery and silencing activity of siRNAs, contributing to the development of more effective gene therapy methods (Lavigne et al., 2013).
Anion-Excess Fluorite-Related Phases : Research on LnO1−xF1+2x phases derived from fluorite-type structures by anionic excess helps in understanding defect structures and can aid in developing new materials for various applications (Laval, Taoudi, & Abaouz, 2001).
Optoelectronic Properties of Cationic Iridium(III) Complexes : A comprehensive survey of cationic iridium(III) complexes with nontraditional ligand chelation motifs highlights their optoelectronic properties and potential applications in visual displays, biological probes, and analytical sensors (Ladouceur & Zysman-Colman, 2013).
Hydrogen Storage in Low Silica Type X Zeolites : The study on hydrogen storage capacities of low silica type X zeolites fully exchanged by alkali-metal cations provides insights into potential materials for hydrogen storage applications (Li & Yang, 2006).
Propiedades
Número CAS |
71673-82-0 |
|---|---|
Nombre del producto |
LX-201 cation |
Fórmula molecular |
C21H28NO6+ |
Peso molecular |
390.4555 |
Nombre IUPAC |
(1,6)Dioxacyclododecino(2,3,4-gh)pyrrolizinium, 6-(acetyloxy)-3-ethylidene-2,3,4,5,6,7,9,13,14,14a-decahydro-5,6,12-trimethyl-2,7-dioxo-, (3E,5R,6R,14aR)- |
InChI |
InChI=1S/C21H28NO6/c1-6-15-11-13(2)21(4,28-14(3)23)20(25)26-12-16-7-9-22(5)10-8-17(18(16)22)27-19(15)24/h6-7,9,13,17H,8,10-12H2,1-5H3/q+1/b15-6+/t13-,17-,21-,22?/m1/s1 |
Clave InChI |
SYWYSTAQDCUFOD-UJYLUETQSA-N |
SMILES |
O=C([C@](C)(OC(C)=O)[C@H](C)C/C1=C\C)OCC2=C3[C@@](OC1=O)([H])CC[N+]3(C)C=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LX-201 cation |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
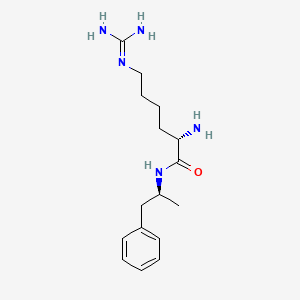
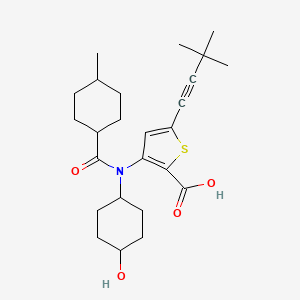
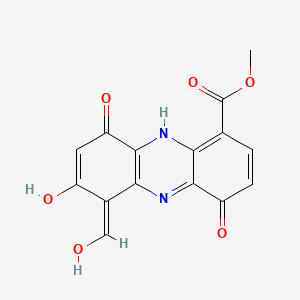
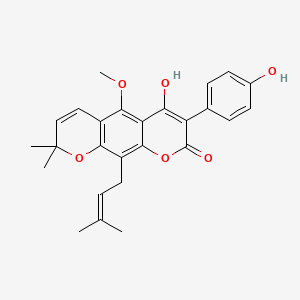

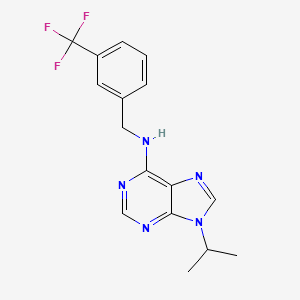
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)
![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/structure/B608635.png)
